
2-(4-Amidinophenyl)-5-benzofurancarboxamidine
Overview
Description
2-(4-Amidinophenyl)-5-benzofurancarboxamidine is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring. This particular compound is characterized by the presence of amidine groups attached to the phenyl and benzofuran rings. It has garnered interest in various fields due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amidinophenyl)-5-benzofurancarboxamidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.
Introduction of the Amidine Groups: The amidine groups can be introduced through the reaction of the benzofuran derivative with appropriate amidine precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Amidinophenyl)-5-benzofurancarboxamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions can be facilitated by using reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-(4-Amidinophenyl)-5-benzofurancarboxamidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Amidinophenyl)-5-benzofurancarboxamidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Aminophenyl)-5-benzofurancarboxamide
- 2-(4-Nitrophenyl)-5-benzofurancarboxamidine
- 2-(4-Chlorophenyl)-5-benzofurancarboxamidine
Uniqueness
2-(4-Amidinophenyl)-5-benzofurancarboxamidine is unique due to the presence of amidine groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research and industrial applications.
Biological Activity
2-(4-Amidinophenyl)-5-benzofurancarboxamidine is a synthetic organic compound notable for its unique structural features, including amidine groups that contribute to its distinct biological properties. This compound has attracted attention in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of benzofuran derivatives, characterized by a fused benzene and furan ring system. The presence of amidine groups enhances its reactivity and biological activity, making it a valuable candidate for further research.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate enzyme activity, leading to various biological effects, including antimicrobial and anticancer properties.
Biological Activity Overview
Research on this compound has indicated several key biological activities:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
- Anticancer Properties : Preliminary studies indicate that it may inhibit the proliferation of cancer cells through specific signaling pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in disease processes.
Data Table: Biological Activities
Biological Activity | Target Organisms/Cells | Observations |
---|---|---|
Antimicrobial | Various bacterial strains | Effective against Gram-positive and Gram-negative bacteria. |
Anticancer | Cancer cell lines | Inhibits cell proliferation in vitro. |
Enzyme Inhibition | Specific enzymes (e.g., proteases) | Shows potential as a protease inhibitor. |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of this compound against common pathogens. Results showed significant inhibition of growth in both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.
- Cancer Cell Proliferation : In vitro studies involving various cancer cell lines demonstrated that the compound could reduce cell viability significantly. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases.
- Enzyme Interaction Studies : Research focused on the interaction between this compound and proteases revealed that the compound acts as a competitive inhibitor, suggesting its utility in therapeutic applications targeting proteolytic pathways involved in disease progression.
Properties
IUPAC Name |
2-(4-carbamimidoylphenyl)-1-benzofuran-5-carboximidamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O.2ClH/c17-15(18)10-3-1-9(2-4-10)14-8-12-7-11(16(19)20)5-6-13(12)21-14;;/h1-8H,(H3,17,18)(H3,19,20);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQMTJOUDKMNPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)C(=N)N)C(=N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90951375 | |
Record name | 2-(4-Carbamimidoylphenyl)-1-benzofuran-5-carboximidamide--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90951375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28718-73-2 | |
Record name | 2-(4-Amidinophenyl)-5-benzofurancarboxamidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028718732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Carbamimidoylphenyl)-1-benzofuran-5-carboximidamide--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90951375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.